1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone core, substituted with methoxyphenyl and trifluoromethoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.
Substitution Reactions: The methoxyphenyl and trifluoromethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like methoxyphenyl isocyanate and trifluoromethoxyphenyl isocyanate.
Urea Formation: The final step involves the reaction of the substituted pyrrolidinone with a urea derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds being used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified chemical properties.
Scientific Research Applications
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Methoxyphenyl)-3-(4-(trifluoromethoxy)phenyl)urea: Lacks the pyrrolidinone core, resulting in different chemical properties.
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Does not have the trifluoromethoxyphenyl group, affecting its reactivity and applications.
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-28-16-4-2-3-14(10-16)25-11-13(9-17(25)26)24-18(27)23-12-5-7-15(8-6-12)29-19(20,21)22/h2-8,10,13H,9,11H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFJJJDTOHUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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